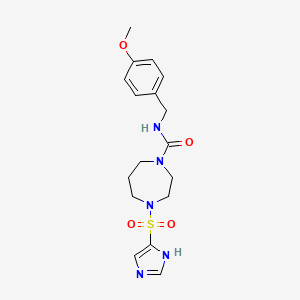

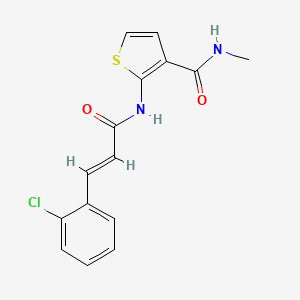

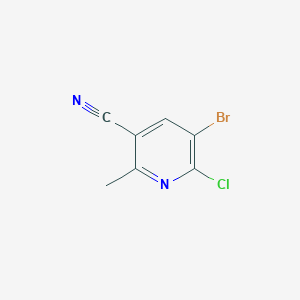

4-((1H-imidazol-4-yl)sulfonyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1H-imidazol-4-yl)sulfonyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of diazepane carboxamides and has been shown to have anti-inflammatory and anti-cancer properties.

Aplicaciones Científicas De Investigación

Reactivity and Synthetic Applications

Rhodium-Stabilized Carbenes : The reactivity of rhodium-iminocarbenes derived from N-sulfonyl triazoles has been extensively studied. These carbenes demonstrate diverse reactivity, including addition to multiple bonds, insertion into C–H bonds, and ylide formation. This reactivity profile suggests that compounds related to the query molecule might be used in similar transformations, enabling the synthesis of valuable carbo- and heterocyclic molecules. The use of N-sulfonyl triazole precursors, easily accessible via Cu-catalyzed alkyne–azide cycloaddition (CuAAC), indicates a pathway for generating these reactive intermediates (Gulevich & Gevorgyan, 2013).

Protecting Groups for Carboxylic Acids : The compound "4-methoxy-α-methylbenzyl alcohol," a part of the query compound's structure, has been introduced as a new protecting group for carboxylic acids. This application is essential in synthetic chemistry, where the selective protection and deprotection of functional groups are crucial for the stepwise construction of complex molecules (Yoo, Kim, & Kyu, 1990).

Denitrogenative Coupling : A rhodium(II)-catalyzed denitrogenative coupling of N-sulfonyl-1,2,3-triazoles with β-enamino esters has been developed to afford 3-imidazolines. This process features broad functional group tolerance and proceeds with high diastereoselectivity, suggesting that compounds with similar structural motifs could be applied in generating novel heterocyclic compounds (Jeon et al., 2014).

Metallocarbenes from N-Sulfonyl-1,2,3-Triazoles : The formation of metal-bound imino carbene intermediates from N-sulfonyl-1,2,3-triazoles leads to a variety of synthetically useful transformations. These include cyclopropanation, ylide formation, and C-H functionalization. The application of chiral rhodium(II) catalysts enables these transformations to be conducted with high levels of enantioselectivity, indicating a potential pathway for asymmetric synthesis involving the query compound or its analogs (Davies & Alford, 2014).

Propiedades

IUPAC Name |

4-(1H-imidazol-5-ylsulfonyl)-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4S/c1-26-15-5-3-14(4-6-15)11-19-17(23)21-7-2-8-22(10-9-21)27(24,25)16-12-18-13-20-16/h3-6,12-13H,2,7-11H2,1H3,(H,18,20)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILRPEVKHZERRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

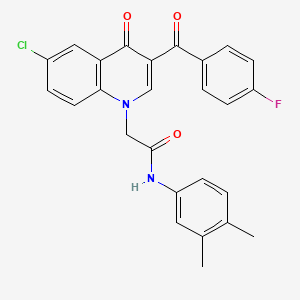

![(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2876738.png)

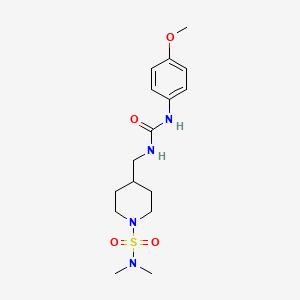

![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)

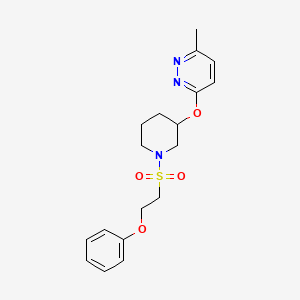

![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]but-2-ynamide](/img/structure/B2876753.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)

![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2876756.png)